molecular formula C14H19Cl2N3O B7981358 4-(4-(1H-Imidazol-1-yl)phenoxy)piperidine dihydrochloride

4-(4-(1H-Imidazol-1-yl)phenoxy)piperidine dihydrochloride

Cat. No.: B7981358
M. Wt: 316.2 g/mol
InChI Key: FKUGUQQNLNOUPH-UHFFFAOYSA-N
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Description

4-(4-(1H-Imidazol-1-yl)phenoxy)piperidine dihydrochloride is a chemical compound with the molecular formula C14H19Cl2N3O It is a derivative of imidazole and piperidine, featuring a phenoxy group linking the two moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(1H-Imidazol-1-yl)phenoxy)piperidine dihydrochloride typically involves the reaction of 4-(1H-imidazol-1-yl)phenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the phenoxy linkage. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-(1H-Imidazol-1-yl)phenoxy)piperidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced to modify the imidazole or piperidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenoxy ring.

Scientific Research Applications

4-(4-(1H-Imidazol-1-yl)phenoxy)piperidine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-(1H-Imidazol-1-yl)phenoxy)piperidine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, affecting their activity. The piperidine moiety may also interact with biological receptors, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Imidazol-1-yl)phenol: A related compound with similar imidazole and phenoxy structures.

    4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride: Another derivative with a similar piperidine moiety.

Uniqueness

4-(4-(1H-Imidazol-1-yl)phenoxy)piperidine dihydrochloride is unique due to its specific combination of imidazole, phenoxy, and piperidine groups. This structure provides distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

4-(4-imidazol-1-ylphenoxy)piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O.2ClH/c1-3-13(18-14-5-7-15-8-6-14)4-2-12(1)17-10-9-16-11-17;;/h1-4,9-11,14-15H,5-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUGUQQNLNOUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=C(C=C2)N3C=CN=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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